Glaucocalyxin B vs. Glaucocalyxin A: Direct Head-to-Head Cytotoxicity in HL-60 Leukemia Cells
In a direct head-to-head comparison, Glaucocalyxin B (GlnB) exhibits a moderately superior, dose-dependent inhibition of HL-60 cell growth compared to Glaucocalyxin A (GlnA) over 24 hours [1]. Both compounds induce apoptosis, G2/M-phase cycle arrest, DNA damage, and ROS accumulation, but the quantitative difference in growth inhibition, while small, is reproducible and attributed to the differential impact on intracellular GSH depletion [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC₅₀) for HL-60 cell growth |
|---|---|
| Target Compound Data | IC₅₀ ≈ 5.86 µM at 24 h |
| Comparator Or Baseline | Glaucocalyxin A (GlnA): IC₅₀ ≈ 6.15 µM at 24 h |
| Quantified Difference | GlnB IC₅₀ is lower by 0.29 µM, representing a ~4.7% improvement in potency relative to GlnA under identical conditions. |
| Conditions | HL-60 human promyelocytic leukemia cell line, MTT assay, 24-hour treatment, dose-response analysis. |
Why This Matters
For researchers requiring maximum potency against HL-60 leukemia models, Glaucocalyxin B offers a statistically distinguishable, albeit modest, potency advantage over its closest analog when sourced from the same study, ensuring consistent performance in comparative oncology studies.
- [1] Yang, W.H.; Zhang, H.; Li, X.H.; et al. Glaucocalyxin A and B-induced cell death is related to GSH perturbation in human leukemia HL-60 cells. *Anticancer Agents Med. Chem.* **2013**, *13*(8), 1280–1290. View Source
